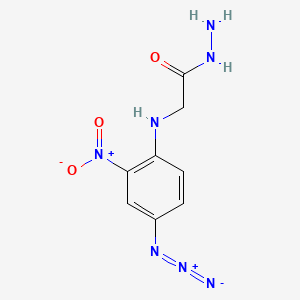

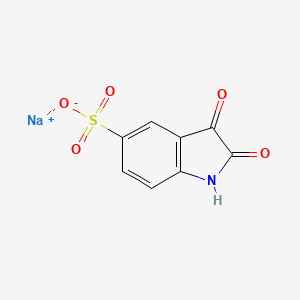

Sodium 2,3-dioxoindoline-5-sulfonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sodium 2,3-dioxoindoline-5-sulfonate can be inferred from methods applied to similar sulfonate compounds. For instance, sulfonation reactions involving direct or indirect synthesis routes are common for creating sodium sulfonates. Such methods depend on the starting materials and the specific equipment available, indicating a versatile approach to synthesizing sulfonated compounds (Huang Yan, 2002).

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray diffraction, NMR, and IR spectroscopy. These methodologies allow for the detailed characterization of a compound's structure, including bond lengths, molecular geometry, and functional group orientation. Although specific analyses of sodium 2,3-dioxoindoline-5-sulfonate are not directly available, analogous structures such as sodium 5-sulfosalicylate dihydrate provide insight into how sulfonate groups interact within a molecular framework, including coordination modes and intermolecular hydrogen bonding (A. Marzotto et al., 2001).

Chemical Reactions and Properties

Sulfonates participate in various chemical reactions, including sulfonylation and coupling reactions. These processes are vital for creating complex molecules, indicating the reactivity of sulfonate groups toward different chemical transformations. For example, the Pd(II)-catalyzed direct sulfonylation of unactivated C(sp^3)-H bonds with sodium sulfinates demonstrates the functional group tolerance and the ability to modify complex molecules through sulfonylation (Weihao Rao et al., 2015).

Physical Properties Analysis

The physical properties of sodium 2,3-dioxoindoline-5-sulfonate, such as solubility, melting point, and density, are crucial for its application in various fields. While specific data on this compound are scarce, the study of sodium sulfonate-functionalized poly(ether ether ketone)s reveals how the introduction of sulfonate groups affects properties like thermal stability and solubility, suggesting similar considerations for sodium 2,3-dioxoindoline-5-sulfonate (Feng Wang et al., 1998).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity, stability, and compatibility of sodium 2,3-dioxoindoline-5-sulfonate with various reagents and conditions. For instance, copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with sodium sulfinates showcases the regioselectivity and yield of sulfonation reactions, offering insights into the chemical behavior of sulfonate compounds (Jidan Liu et al., 2015).

Wissenschaftliche Forschungsanwendungen

1. Conductive Material Development

Sodium 2,3-dioxoindoline-5-sulfonate has potential applications in the development of conductive materials. For instance, water-soluble polythiophene derivatives, which include sodium poly(2-(3-thienyloxy)ethanesulfonate), exhibit self-acid-doping reactions. This reaction leads to the creation of highly conductive materials with low absorption in the visible range. Such materials could be significant in various technological applications due to their stability and conductivity (Chayer, Faid, & Leclerc, 1997).

2. Organic Electrode Materials

In the realm of battery technology, sodium 2,3-dioxoindoline-5-sulfonate derivatives, like sodium sulfonate groups substituted anthraquinone, have been tested as organic positive electrode materials in potassium batteries. These derivatives show enhanced electrochemical performance, notably good cycling stability, and capacity retention, offering a path to develop high-performance organic electrode materials (Zhao, Yang, Sun, & Xu, 2018).

3. Pharmaceutical Applications

While avoiding details on drug use and side effects, it's important to note that sodium 2,3-dioxoindoline-5-sulfonate and its derivatives have been explored in pharmaceutical contexts. For example, sodium azulene sulfonate, a derivative, has been studied for its anti-inflammatory properties and potential use in treating pharyngitis and other inflammatory diseases (Sakai & Misawa, 2005).

4. Water Treatment and Environmental Applications

In environmental science, sodium 2,3-dioxoindoline-5-sulfonate derivatives have applications in water treatment. For instance, sodium lignin sulfonate, a byproduct of paper manufacturing, has been evaluated as a draw solute in forward osmosis for desert restoration. This application could be a sustainable approach to managing water resources in arid environments (Duan, Litwiller, Choi, & Pinnau, 2014).

Eigenschaften

IUPAC Name |

sodium;2,3-dioxo-1H-indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5S.Na/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;/h1-3H,(H,9,10,11)(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARHTEOJTOSPMY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

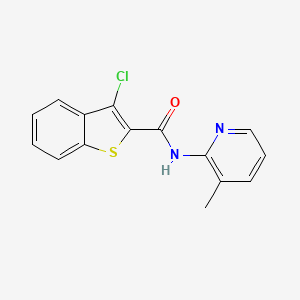

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025452 | |

| Record name | Isatin-5-sulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-isatinsulfonic acid, sodium salt is an orange powder. (NTP, 1992) | |

| Record name | 5-ISATINSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | 5-ISATINSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Sodium 2,3-dioxoindoline-5-sulfonate | |

CAS RN |

80789-74-8 | |

| Record name | 5-ISATINSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isatin-5-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatin-5-sulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | 5-ISATINSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate](/img/structure/B1226832.png)

![2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione](/img/structure/B1226836.png)

![3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid](/img/structure/B1226837.png)

![4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B1226840.png)

![4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide](/img/structure/B1226841.png)

![N-(3,4-dimethylphenyl)-4-oxo-3,10-dihydro-2H-pyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B1226844.png)